molecular formula C13H25NO3 B2805971 Tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate CAS No. 2248414-99-3

Tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate

Cat. No. B2805971
CAS RN: 2248414-99-3
M. Wt: 243.347
InChI Key: IYNXBDQEEWASFE-UHFFFAOYSA-N
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Description

“Tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate” is a complex organic compound. It contains a tert-butyl group, an oxirane (epoxide) ring, and a carbamate group. The tert-butyl group is a bulky substituent often used in organic chemistry for kinetic stabilization . The oxirane ring is a three-membered ring containing an oxygen atom, which is highly reactive due to ring strain . The carbamate group is a functional group derived from carbamic acid and has diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky tert-butyl groups, the three-membered oxirane ring, and the carbamate group. The oxirane ring is likely to be a site of reactivity due to its ring strain .


Chemical Reactions Analysis

The oxirane ring in the compound is a site of high reactivity and can undergo ring-opening reactions in the presence of nucleophiles . The carbamate group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tert-butyl groups could increase the compound’s hydrophobicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Carbamates are often used in medicinal chemistry and can exhibit a wide range of biological activities .

Future Directions

The future directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(2,3)13(9-16-13)8-14(7)10(15)17-12(4,5)6/h8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNXBDQEEWASFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CO1)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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